molecular formula C14H20N2O3S2 B1228791 Thiohexamide CAS No. 3692-44-2

Thiohexamide

Cat. No. B1228791
CAS RN: 3692-44-2
M. Wt: 328.5 g/mol
InChI Key: NTCZDZHUBMLJQS-UHFFFAOYSA-N
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Description

Thiohexamide is a first-generation, cyclohexyl-containing sulfonylurea with antihyperglycemic activity. Thiohexamide has never been marketed.

Scientific Research Applications

1. Biological Effects of Terahertz Radiation

Thiohexamide may be relevant in the context of terahertz (THz) imaging and sensing technologies, which are used in medical, military, and security applications. Studies like those by Wilmink and Grundt (2011) have highlighted the need for research into the biological effects associated with THz frequencies, crucial for health hazard evaluation and safe use of THz systems.

2. Metabolomics in Immunology

Research on compounds like Tripterygium hypoglaucum (THH), as shown by Guo et al. (2018), involves metabolomics to understand drug efficacy and mechanisms. Though not directly about Thiohexamide, this study illustrates the importance of metabolite profiling in medical research, which could be applicable to Thiohexamide studies.

3. Anticancer Properties

Frattaruolo et al. (2019) examined Thioalbamide, a thioamidated peptide with potent anti-proliferative activities on malignant cells. This research demonstrates the potential of thioamidated compounds (related to Thiohexamide) in cancer treatment.

4. Mechanisms of Thioamide Drugs

The study of thioamide drugs like ethionamide and prothionamide, as presented by Wang et al. (2007), is crucial for understanding their action against diseases like tuberculosis. This could provide insights for Thiohexamide’s potential mechanisms in similar contexts.

5. Pharmacogenetics in Inflammatory Bowel Disease

Research by Pierik et al. (2006) on pharmacogenetics, including the study of thiopurine metabolism, is vital in individualizing drug therapy in diseases like IBD. Understanding genetic variations in response to drugs like Thiohexamide is crucial for its effective application.

6. Thiopurine Sensitivity in Pharmacogenomics

Kato (2021) discusses the importance of genetic variations affecting sensitivity to thiopurines in pharmacogenomics. This highlights the need to understand genetic factors in drug responses for compounds like Thiohexamide.

properties

CAS RN

3692-44-2

Product Name

Thiohexamide

Molecular Formula

C14H20N2O3S2

Molecular Weight

328.5 g/mol

IUPAC Name

1-cyclohexyl-3-(4-methylsulfanylphenyl)sulfonylurea

InChI

InChI=1S/C14H20N2O3S2/c1-20-12-7-9-13(10-8-12)21(18,19)16-14(17)15-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H2,15,16,17)

InChI Key

NTCZDZHUBMLJQS-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2

Other CAS RN

3692-44-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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